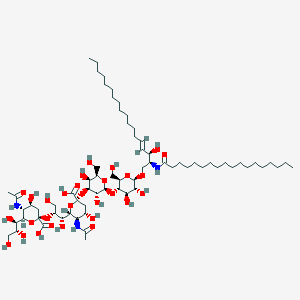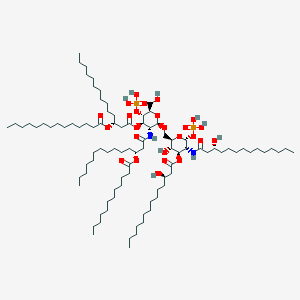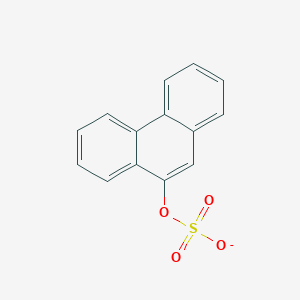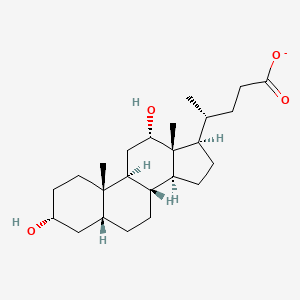![molecular formula C25H36O6 B1241500 (1R,2R,5R,10R,14R,16R,17S,18R,21S)-17,18-dihydroxy-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-13-carbaldehyde](/img/structure/B1241500.png)
(1R,2R,5R,10R,14R,16R,17S,18R,21S)-17,18-dihydroxy-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-13-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,5R,10R,14R,16R,17S,18R,21S)-17,18-dihydroxy-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-13-carbaldehyde is a natural product found in Hericium erinaceus with data available.
Scientific Research Applications
Asymmetric Synthesis
The asymmetric synthesis of complex organic compounds involves creating molecules with specific three-dimensional arrangements. For example, the synthesis of 2-benzopyrans and their quinones through intramolecular diastereoselective ring-closure of titanium phenolates of phenolic aldehydes demonstrates the precision required in creating specific molecular configurations (Giles & Joll, 1999).
Synthesis of Polyketide Spiroketals
Spiroketals, complex molecules with multiple rings, are synthesized with high stereo- and enantioselectivity. This process involves intricate steps like acid methanolysis leading to single spiroketal formation. The synthesis of C15 polyketide spiroketals is a notable example of this complex synthesis process (Meilert, Pettit, & Vogel, 2004).
Anti-angiogenic Properties of Triterpenoids
Certain complex organic molecules, like pentacyclic triterpenoids from the resin of Liquidambar formosana, exhibit significant anti-angiogenic effects. These compounds inhibit endothelial cell proliferation and migration, crucial in cancer treatment research (Zhu et al., 2021).
Stereochemistry in Three-Component Reactions
The study of stereochemistry in three-component reactions involving complex molecules like 1-aminophosphonates reveals insights into molecular interactions and configurations. This research is vital for understanding molecular structures and reactions (Piotrowska, Głowacka, & Wróblewski, 2014).
Synthesis of Lipid Mediators
The stereoselective synthesis of lipid mediators like maresin-L1 and maresin-L2 involves multiple steps like asymmetric epoxidation and the Wittig reaction. These synthesized mediators are identical to naturally produced counterparts and have implications in biochemical and medical research (Hong et al., 2019).
Resolution of Inflammation Mediators
In the context of inflammation, studies on lipid mediators like resolvins and protectins elucidate their role in resolving inflammation. The identification of these mediators in human blood following n-3 fatty acid supplementation offers insights into inflammatory processes and potential therapeutic applications (Mas et al., 2012).
Synthesis of Macrocyclic Molecules
The synthesis of macrocyclic molecules, such as those containing N-CH2-N linkage, demonstrates the intricacy involved in creating large, ring-shaped molecules. These molecules' reactions with metal ions like Cu2+ and Ni2+ in methanol provide valuable insights for chemistry and materials science (Kang et al., 2008).
properties
Product Name |
(1R,2R,5R,10R,14R,16R,17S,18R,21S)-17,18-dihydroxy-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-13-carbaldehyde |
|---|---|
Molecular Formula |
C25H36O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(1R,2R,5R,10R,14R,16R,17S,18R,21S)-17,18-dihydroxy-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-13-carbaldehyde |
InChI |
InChI=1S/C25H36O6/c1-13(2)15-7-8-24(3)9-10-25(4)16(18(15)24)6-5-14(11-26)20-22(25)31-23-21(30-20)19(28)17(27)12-29-23/h5,11,13,16-17,19-23,27-28H,6-10,12H2,1-4H3/t16-,17-,19+,20-,21-,22+,23+,24-,25-/m1/s1 |
InChI Key |
BEECYWPPXWUPIT-ZCKYJUNOSA-N |
Isomeric SMILES |
CC(C)C1=C2[C@H]3CC=C([C@@H]4[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]5[C@H](O4)[C@H]([C@@H](CO5)O)O)C=O |
Canonical SMILES |
CC(C)C1=C2C3CC=C(C4C(C3(CCC2(CC1)C)C)OC5C(O4)C(C(CO5)O)O)C=O |
synonyms |
erinacine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241428.png)

![8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine](/img/structure/B1241432.png)

![(E)-3-[5-(2,3-dihydroxypropylsulfanyl)-1H-indol-3-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B1241435.png)





![1'-acetyl-6-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]-4-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]one](/img/structure/B1241443.png)